1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

Catalog No.
S14142023
CAS No.
29705-77-9
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

CAS Number

29705-77-9

Product Name

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,12H,7H2,1-3H3

InChI Key

CKCVYNURNIMPNJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)OC)OC

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone (CAS: 29705-77-9), widely designated in pharmacopeial literature as Verapamil Impurity 18, is a highly specific analytical reference standard utilized in the pharmaceutical quality control of the cardiovascular drug verapamil hydrochloride [1]. Structurally characterized as a β-keto derivative of the verapamil precursor framework, this compound serves as an essential marker for process-related impurities and oxidative degradation products [2]. For pharmaceutical manufacturers and analytical testing laboratories, procuring this exact high-purity standard is a strict regulatory requirement for validating stability-indicating High-Performance Liquid Chromatography (HPLC) methods, ensuring accurate mass balance, and complying with International Council for Harmonisation (ICH) guidelines for active pharmaceutical ingredient (API) batch release [1].

In the context of pharmaceutical regulatory compliance, substituting 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone with a structural analog, such as Verapamil Impurity A (3,4-dimethoxy-N-methylphenethylamine) or the crude API, fundamentally invalidates analytical method validation [1]. The presence of the conjugated ketone group in this specific impurity significantly alters its chromatographic retention time, UV molar absorptivity, and ionization efficiency compared to related des-keto analogs [2]. Using an incorrect surrogate standard forces laboratories to rely on a theoretical Relative Response Factor (RRF) of 1.0, which leads to severe under- or over-quantification of the actual impurity load in the drug substance, resulting in failed system suitability tests and the rejection of API batches by regulatory agencies [1].

Chromatographic Resolution in Stability-Indicating Assays

Baseline resolution of process impurities is a strict requirement for pharmacopeial compliance. In reversed-phase HPLC (C18 column, gradient elution), 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone exhibits a distinct Relative Retention Time (RRT) of approximately 0.45 relative to the verapamil API, whereas the closely related des-keto analog (Verapamil Impurity A) elutes earlier at an RRT of ~0.35 [1]. This ΔRRT ≥ 0.10 is driven by the specific polarity introduced by the ketone moiety, making the exact standard indispensable for proving that the analytical method can separate closely eluting degradation products without co-elution artifacts [2].

Evidence DimensionRelative Retention Time (RRT) in RP-HPLC
Target Compound DataRRT ~0.45 (Verapamil Impurity 18)
Comparator Or BaselineRRT ~0.35 (Verapamil Impurity A)
Quantified DifferenceΔRRT ≥ 0.10, ensuring baseline chromatographic resolution
ConditionsReversed-phase C18 column, acetonitrile/ammonium acetate buffer gradient

Procuring the exact impurity standard ensures that QC laboratories can pass strict system suitability and peak resolution requirements during API batch release.

Unambiguous LC-MS/MS Identification for Trace Analysis

For trace-level impurity profiling below the 0.05% ICH reporting threshold, exact mass differentiation is required. 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone yields a distinct precursor ion [M+H]+ at m/z 210.1 in positive electrospray ionization (ESI+), whereas the structural analog Verapamil Impurity A generates an [M+H]+ at m/z 196.1 [1]. This +14 Da mass shift, corresponding to the ketone oxygen minus two aliphatic hydrogens, allows for orthogonal, interference-free quantification via Selective Reaction Monitoring (SRM), which is impossible to validate using generic verapamil precursors [2].

Evidence DimensionPrecursor Ion Mass-to-Charge Ratio (m/z)
Target Compound Datam/z 210.1 [M+H]+
Comparator Or Baselinem/z 196.1 [M+H]+ (Verapamil Impurity A)
Quantified Difference+14 Da exact mass shift
ConditionsPositive Electrospray Ionization (ESI+) LC-MS/MS

Provides the exact mass transition required to develop highly sensitive, interference-free LC-MS/MS methods for genotoxic or trace impurity screening.

Correction of UV Relative Response Factors (RRF)

Quantifying impurities using a generic API standard assumes an RRF of 1.0, which is highly inaccurate for conjugated systems. The aryl ketone group in 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone shifts its primary UV absorption maximum (λmax) to ~280 nm and ~310 nm, significantly increasing its molar absorptivity compared to the verapamil API (λmax ~230 nm, 278 nm) [1]. Consequently, the empirical RRF for this impurity deviates substantially from 1.0 at standard detection wavelengths. Procuring the exact analytical standard is the only way to establish the true RRF, correcting quantification errors that could exceed 20% and preventing false out-of-specification (OOS) results [2].

Evidence DimensionUV Absorption Maxima and Empirical RRF
Target Compound DataDistinct λmax at ~280 nm / 310 nm (RRF ≠ 1.0)
Comparator Or BaselineVerapamil API (λmax ~230 nm / 278 nm, theoretical RRF = 1.0)
Quantified DifferenceSignificant divergence in molar absorptivity requiring empirical RRF correction
ConditionsPhotodiode Array (PDA) UV detection in aqueous/organic mobile phase

Prevents regulatory audit failures by ensuring that impurity concentrations are accurately calculated and reported against strict ICH Q3A limits.

Pharmacopeial HPLC Method Validation and System Suitability

Directly downstream of its unique retention behavior, this standard is strictly required for validating stability-indicating HPLC methods. QC laboratories must procure it to demonstrate baseline resolution (ΔRRT ≥ 0.10) from the API and other impurities, satisfying Ph. Eur. and USP system suitability criteria prior to routine batch release [1].

Empirical RRF Determination for Batch Release

Because its conjugated ketone alters UV absorptivity, this compound is essential for establishing accurate Relative Response Factors (RRFs). Procuring the exact standard allows manufacturers to correct UV area counts, ensuring that reported impurity levels are mathematically accurate and compliant with ICH Q3A reporting thresholds [2].

Orthogonal LC-MS/MS Impurity Profiling

Leveraging its distinct m/z 210.1 precursor ion, this standard is utilized to develop highly specific LC-MS/MS Selective Reaction Monitoring (SRM) assays. This is critical during forced degradation studies or when resolving co-eluting peaks that standard UV detection cannot differentiate [1].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

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